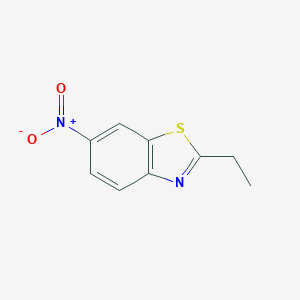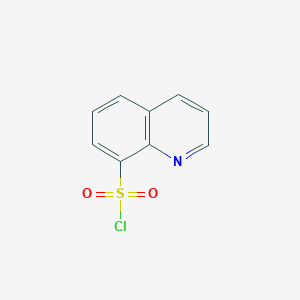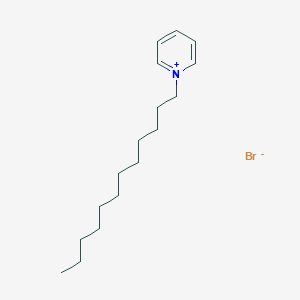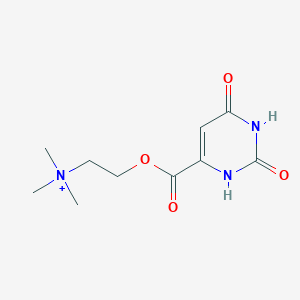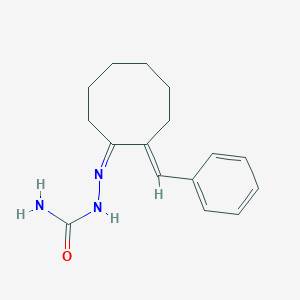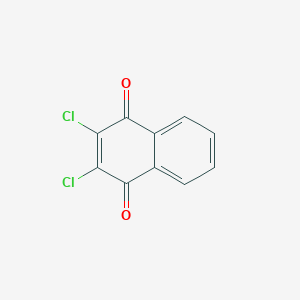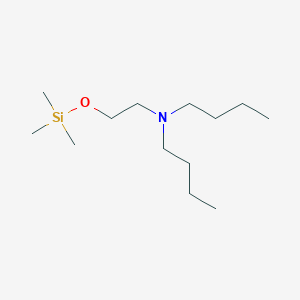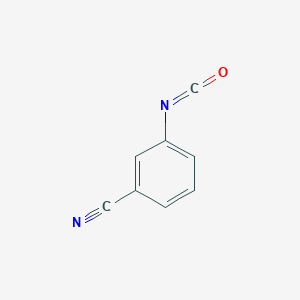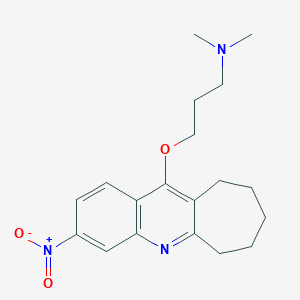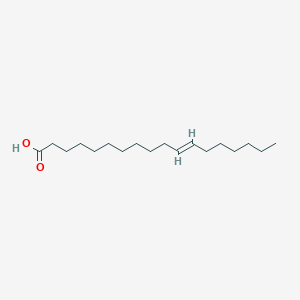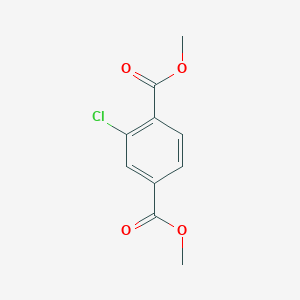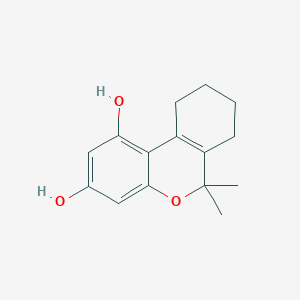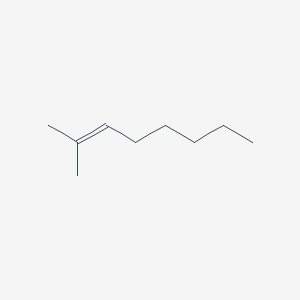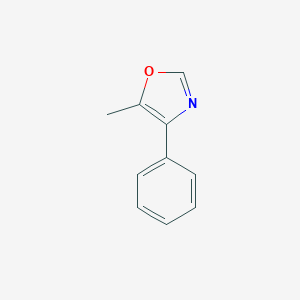
5-Methyl-4-phenyl-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4-phenyl-1,3-oxazole (also known as MPO) is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, which have been investigated in various scientific research studies. Additionally, we will also highlight potential future directions for research on this compound.
Aplicaciones Científicas De Investigación
MPO has been extensively studied for its potential therapeutic applications. One area of research that has received significant attention is the compound's potential as an anti-inflammatory agent. Studies have shown that MPO can inhibit the production of pro-inflammatory cytokines, which can help to reduce inflammation in the body.
Another area of research that has been explored is the compound's potential as an anti-cancer agent. Studies have shown that MPO can induce apoptosis (programmed cell death) in cancer cells, which can help to slow or stop the growth of tumors.
Mecanismo De Acción
The mechanism of action of MPO is not yet fully understood, but studies have suggested that the compound may act by inhibiting the activity of certain enzymes involved in inflammation and cancer growth. Additionally, MPO has been found to modulate the activity of certain transcription factors, which can help to regulate gene expression.
Biochemical and Physiological Effects:
MPO has been found to have a wide range of biochemical and physiological effects. Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, MPO has been found to have neuroprotective effects, which may make it a potential therapeutic agent for neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPO for lab experiments is that it has been extensively studied and its properties are well-known. Additionally, MPO is relatively easy to synthesize, which makes it a convenient compound to work with. However, one limitation of using MPO is that its mechanism of action is not yet fully understood, which can make it difficult to design experiments that target specific pathways or processes.
Direcciones Futuras
There are several potential future directions for research on MPO. One area of interest is the compound's potential as a therapeutic agent for neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify specific pathways or processes that can be targeted for therapeutic purposes. Finally, there is a need for more studies to investigate the safety and efficacy of MPO in humans, in order to determine its potential as a clinical therapeutic agent.
Métodos De Síntesis
The synthesis of MPO is a relatively complex process that involves several steps. One common method for synthesizing MPO involves the reaction of 4-phenyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 5-methyl-1,2,3-oxadiazole to produce MPO.
Propiedades
Número CAS |
1008-28-2 |
|---|---|
Nombre del producto |
5-Methyl-4-phenyl-1,3-oxazole |
Fórmula molecular |
C10H9NO |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
5-methyl-4-phenyl-1,3-oxazole |
InChI |
InChI=1S/C10H9NO/c1-8-10(11-7-12-8)9-5-3-2-4-6-9/h2-7H,1H3 |
Clave InChI |
LWBCTCYKAUXFNI-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CO1)C2=CC=CC=C2 |
SMILES canónico |
CC1=C(N=CO1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



